

Spectroscopic Analysis of Methyl tetrahydro-2H-pyran-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl tetrahydro-2H-pyran-3-carboxylate

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Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, specific experimental ^1H and ^{13}C NMR data for **Methyl tetrahydro-2H-pyran-3-carboxylate** could not be located. To provide a relevant and illustrative technical guide, this document presents the spectral data and analysis for a closely related constitutional isomer, Methyl tetrahydro-2H-pyran-4-carboxylate. The experimental protocols and data presentation formats provided herein serve as a template for the analysis of the requested compound, should its spectral data become available.

Introduction

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy data for Methyl tetrahydro-2H-pyran-4-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic characterization of this molecule. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of the NMR spectra.

Molecular Structure and Atom Numbering

The chemical structure of Methyl tetrahydro-2H-pyran-4-carboxylate is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals.

Caption: Molecular structure of Methyl tetrahydro-2H-pyran-4-carboxylate with atom numbering for NMR signal assignment.

Experimental Protocols

The following section details the typical experimental setup for acquiring ^1H and ^{13}C NMR spectra of compounds similar to Methyl tetrahydro-2H-pyran-4-carboxylate.

Sample Preparation

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform- d (CDCl_3) or Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

- ^1H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

^1H and ^{13}C NMR Spectral Data for Methyl tetrahydro-2H-pyran-4-carboxylate

The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for Methyl tetrahydro-2H-pyran-4-carboxylate.

^1H NMR Data

Solvent: Chloroform-d (CDCl_3) Spectrometer Frequency: 300 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.88 - 3.95	m	2H	H-2ax, H-6ax
3.65	s	3H	OCH_3
3.34 - 3.43	m	2H	H-2eq, H-6eq
2.47 - 2.52	m	1H	H-4
1.70 - 1.80	m	4H	H-3, H-5

^{13}C NMR Data

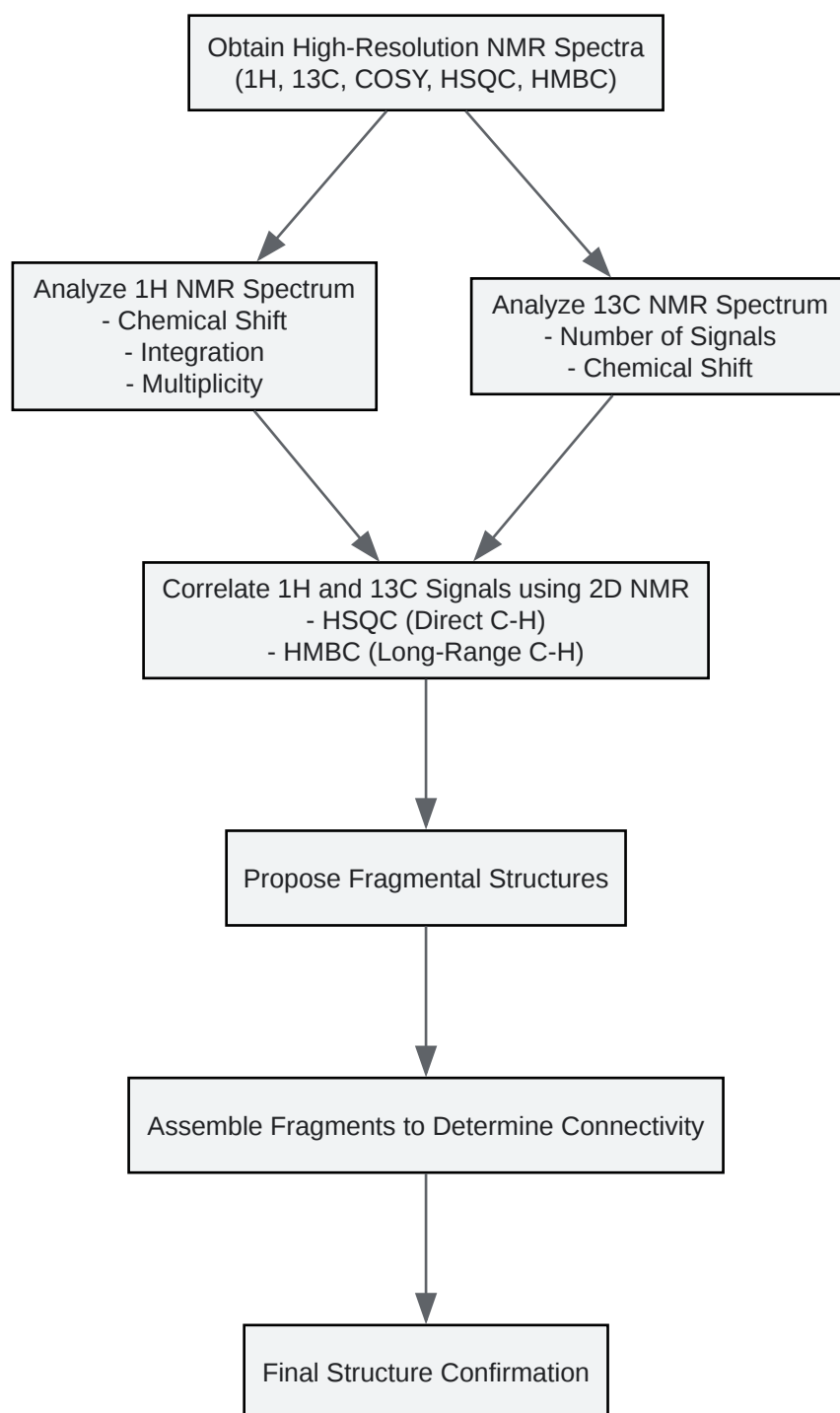
Due to the unavailability of specific experimental ^{13}C NMR data for Methyl tetrahydro-2H-pyran-4-carboxylate in the searched resources, a predictive table based on established chemical shift correlations is provided below.

Solvent: Chloroform-d (CDCl_3) (Predicted) Spectrometer Frequency: 75 MHz (Predicted)

Chemical Shift (δ , ppm)	Assignment
~175	$\text{C}=\text{O}$
~67	C-2, C-6
~52	OCH_3
~41	C-4
~29	C-3, C-5

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for a given molecule follows a logical progression.



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Caption: A logical workflow for the comprehensive analysis and structure elucidation using 1D and 2D NMR spectroscopy.

Conclusion

This technical guide has outlined the key spectroscopic data and analytical methodologies for the characterization of Methyl tetrahydro-2H-pyran-4-carboxylate, presented as a proxy for the requested **Methyl tetrahydro-2H-pyran-3-carboxylate** due to the absence of available data for the latter. The provided tables, protocols, and diagrams offer a comprehensive framework for researchers and scientists engaged in the structural analysis of related heterocyclic compounds. The detailed approach to spectral interpretation and data presentation can be readily adapted for the analysis of **Methyl tetrahydro-2H-pyran-3-carboxylate** once reliable experimental data are obtained.

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